2-(5-Cyclohexylvaleryl)oxazole
Overview
Description
2-(5-Cyclohexylvaleryl)oxazole is a heterocyclic compound with the molecular formula C14H21NO2 It features a five-membered oxazole ring, which includes both oxygen and nitrogen atoms, and a cyclohexylvaleryl side chain
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The structure-activity relationships (SAR) of oxazole derivatives have revealed that the C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for 5-aryl-2-methyloxazole potency and selectivity .
Biochemical Pathways
Oxazole derivatives have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
While specific safety and hazard data for 2-(5-Cyclohexylvaleryl)oxazole is not available, oxazoles in general are considered hazardous. They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclohexylvaleryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-cyclohexylvaleraldehyde with 2-aminoethanol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The use of magnetic nanocatalysts has also been explored for the eco-friendly synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclohexylvaleryl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazoles depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenylvaleryl)oxazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-(5-Methylvaleryl)oxazole: Contains a methyl group in place of the cyclohexyl group.
2-(5-Ethylvaleryl)oxazole: Features an ethyl group instead of the cyclohexyl group.
Uniqueness
2-(5-Cyclohexylvaleryl)oxazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-13(14-15-10-11-17-14)9-5-4-8-12-6-2-1-3-7-12/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJABDLWRVEBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642053 | |
Record name | 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-10-9 | |
Record name | 5-Cyclohexyl-1-(2-oxazolyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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